molecular formula C17H17NO3 B394968 4-acetyl-N-(2-phenoxyethyl)benzamide

4-acetyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B394968
M. Wt: 283.32g/mol
InChI Key: OFJPZDLWOLJYMQ-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an acetyl group at the para-position and a 2-phenoxyethylamine moiety at the nitrogen atom. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.33 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as heat shock proteins (Hsp90) and tubulin, as inferred from analogs .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

4-acetyl-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C17H17NO3/c1-13(19)14-7-9-15(10-8-14)17(20)18-11-12-21-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

OFJPZDLWOLJYMQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares 4-acetyl-N-(2-phenoxyethyl)benzamide with structurally related compounds, focusing on synthetic methods, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups
This compound R₁ = Acetyl, R₂ = 2-phenoxyethyl 283.33 Acetyl, phenoxyethylamide
4-Bromo-N-(2-nitrophenyl)benzamide R₁ = Br, R₂ = 2-nitrophenyl 335.15 Bromine, nitro group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) R₁ = H, R₂ = 3,4-dimethoxyphenethyl 299.34 Methoxy groups, phenethylamide
2-Hydroxy-N-(2-phenoxyethyl)benzamide (A41) R₁ = OH, R₂ = 2-phenoxyethyl 271.29 Hydroxyl, phenoxyethylamide
4-Butoxy-N-(2-phenylethyl)benzamide R₁ = Butoxy, R₂ = phenethyl 297.39 Butoxy, phenethylamide

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromine) in analogs like 4-bromo-N-(2-nitrophenyl)benzamide enhance polarity but reduce metabolic stability .
  • Hydroxyl and methoxy groups (e.g., Rip-B, A41) improve solubility and antioxidant activity .
  • The 2-phenoxyethyl side chain in this compound and A41 may facilitate membrane permeability due to its lipophilic nature .

Key Observations :

  • The low yield of A41 (34%) highlights challenges in coupling bulky amines with hydroxylated benzoic acids .

Key Observations :

  • The acetyl group in this compound may mimic ATP-binding motifs in Hsp90 inhibitors, though experimental validation is pending .

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